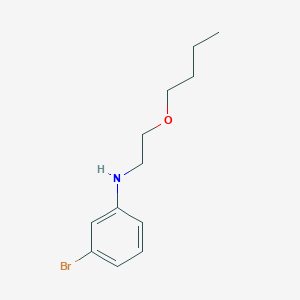
3-bromo-N-(2-butoxyethyl)aniline
Descripción general
Descripción
3-bromo-N-(2-butoxyethyl)aniline is a useful research compound. Its molecular formula is C12H18BrNO and its molecular weight is 272.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Bromo-N-(2-butoxyethyl)aniline is a chemical compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound is characterized by the presence of a bromine atom attached to an aniline structure, along with a butoxyethyl substituent. This configuration may influence its solubility and reactivity, which are critical for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The bromine atom may facilitate electrophilic reactions, while the butoxyethyl group can enhance lipophilicity, allowing better cell membrane penetration. These properties are essential for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of brominated anilines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including multidrug-resistant organisms.
- Minimum Inhibitory Concentration (MIC) : A study reported that related compounds demonstrated MIC values ranging from 6.25 mg/mL to 100 mg/mL against Salmonella Typhi and other pathogens, indicating strong antibacterial potential .
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| This compound | 6.25 | 12.5 |
| Related Compound A | 12.5 | 25 |
| Related Compound B | 25 | 50 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound's effects on normal human cells have been assessed to ensure that therapeutic doses do not adversely affect healthy tissues.
- IC50 Values : In vitro studies have shown varying IC50 values for different derivatives, with some exhibiting cytotoxic effects at concentrations as low as 1.469 µM .
Case Studies
- Antibacterial Efficacy Against XDR-S. Typhi : A study evaluated the antibacterial activity of synthesized compounds against extensively drug-resistant Salmonella Typhi. The results indicated that certain derivatives exhibited potent activity, suggesting that modifications in the aniline structure could enhance efficacy .
- Inhibition of Alkaline Phosphatase : The compound was also tested for its ability to inhibit alkaline phosphatase (ALP), an enzyme linked to various physiological processes. The most potent derivative showed an IC50 of 1.469 ± 0.02 µM, highlighting its potential as a therapeutic agent targeting enzymatic pathways .
Propiedades
IUPAC Name |
3-bromo-N-(2-butoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-2-3-8-15-9-7-14-12-6-4-5-11(13)10-12/h4-6,10,14H,2-3,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWNBYQDKMFESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCNC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















